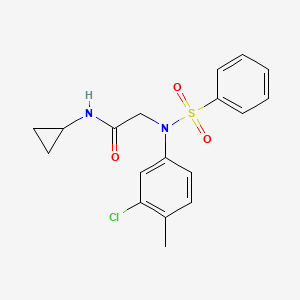
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
説明
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, also known as CC-115, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.
作用機序
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is a dual inhibitor of mTORC1 and mTORC2, which are two complexes of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway plays a key role in regulating cell growth, proliferation, and survival. Inhibition of mTORC1 has been shown to inhibit the growth of cancer cells, while inhibition of mTORC2 has been shown to reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activation of fibroblasts, which play a key role in the development of fibrosis.
実験室実験の利点と制限
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for mTORC1 and mTORC2. However, N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the study of N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its potential use in treating cancer, autoimmune diseases, and fibrotic diseases. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Finally, future studies could focus on developing new formulations of N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide to improve its solubility and reduce its potential for off-target effects.
Conclusion:
In conclusion, N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is a promising small molecule inhibitor that has shown potential for treating various diseases. Its mechanism of action has been well characterized, and it has shown promising results in preclinical studies. Further research is needed to fully understand its potential therapeutic applications and to develop new formulations to improve its efficacy and safety.
科学的研究の応用
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential use in treating various diseases, including cancer, autoimmune diseases, and fibrotic diseases. In preclinical studies, N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activation of fibroblasts, which play a key role in the development of fibrosis.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-7-10-15(11-17(13)19)21(12-18(22)20-14-8-9-14)25(23,24)16-5-3-2-4-6-16/h2-7,10-11,14H,8-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSCUYVFNNBRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678593.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678598.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678600.png)
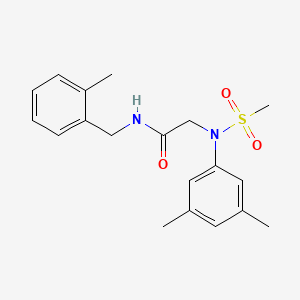
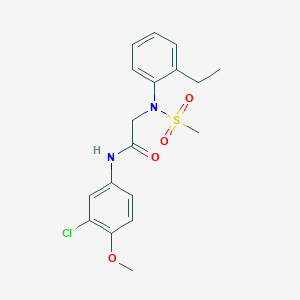
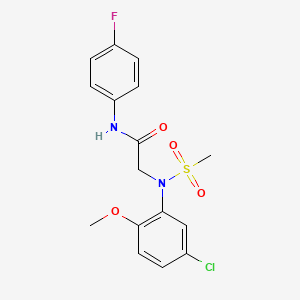
![1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3678625.png)
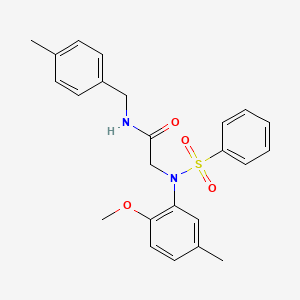
![3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B3678645.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B3678653.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3678661.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678668.png)
![N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3678677.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678687.png)